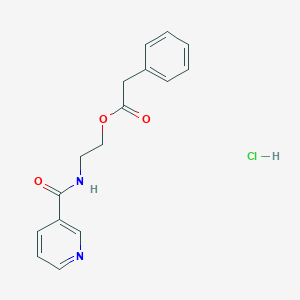![molecular formula C11H16F2N2 B2445318 [(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine CAS No. 926258-92-6](/img/structure/B2445318.png)
[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine” is an organic compound that belongs to the class of amine compounds . It has a CAS Number of 926258-92-6 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is N1-(2,4-difluorobenzyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine . The InChI code for this compound is 1S/C11H16F2N2/c1-15(2)6-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,5-6,8H2,1-2H3 . This indicates that the compound has a molecular weight of 214.26 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.26 .Aplicaciones Científicas De Investigación
Environmental and Analytical Chemistry
Compounds with structures similar to “[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine” have been studied for their presence in environmental samples and their analytical detection. For instance, amines and amine-related compounds are pivotal in environmental chemistry, especially concerning their fate, sources, and aquatic toxicity. These compounds are significant due to their natural occurrence and anthropogenic release, impacting water quality and ecosystem health (Poste, Grung, & Wright, 2014). Their analytical detection poses challenges due to the complexity of environmental matrices, necessitating advanced analytical techniques for accurate measurement.
Medical and Pharmaceutical Research
In the medical field, compounds structurally related to “this compound” have been explored for their potential therapeutic applications. For example, amyloid imaging in Alzheimer's disease employs radioligands that interact with amyloid plaques in the brain, providing valuable diagnostic information (Nordberg, 2007). Such compounds help in understanding the pathophysiological mechanisms of diseases and evaluating new therapies.
Environmental Science and Technology
The removal of persistent organic pollutants, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water supplies is a critical area of environmental science. Amine-containing sorbents, which could be structurally similar to the compound , show promise in efficiently removing PFAS from municipal water and wastewater (Ateia et al., 2019). This application underscores the importance of such compounds in addressing environmental pollution and safeguarding public health.
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with this compound are H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) .
Propiedades
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2/c1-15(2)6-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQMRARMHJUDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2445235.png)



![N-(4-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2445241.png)

![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![1-[(3,4-Difluorophenyl)sulfonyl]-4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2445244.png)


![5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2445249.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2445250.png)


